molecular formula C32H58N6O7 B12327671 palmitoyl-Gly-His-Lys-OH.CH3CO2H

palmitoyl-Gly-His-Lys-OH.CH3CO2H

Cat. No.: B12327671
M. Wt: 638.8 g/mol
InChI Key: FCLHTRNUQAILFR-CCQIZPNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves the attachment of the palmitic acid moiety to the tripeptide sequence. The process typically includes the following steps:

    Peptide Synthesis: The tripeptide sequence (glycine-histidine-lysine) is synthesized using standard solid-phase peptide synthesis techniques.

    Palmitoylation: The synthesized tripeptide is then reacted with palmitic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for commercial use in cosmetics and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-Gly-His-Lys-OH.CH3CO2H can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Biological Activities

Palmitoyl-Gly-His-Lys-OH.CH3CO2H exhibits various biological activities that contribute to its applications:

  • Collagen Stimulation : Studies indicate that palmitoyl peptides can stimulate collagen production in fibroblasts, a critical factor for skin elasticity and repair .
  • Antinociceptive Effects : Related compounds like N-palmitoyl glycine have shown potential in inhibiting pain pathways in neuronal cells, suggesting similar properties for this compound .
  • Cell Proliferation : Research indicates that certain palmitoyl peptides can promote cell growth without cytotoxic effects, highlighting their safety for therapeutic use .

Applications in Cosmetics

This compound is primarily utilized in the cosmetic industry for its skin-rejuvenating properties:

  • Anti-Aging Products : The peptide is incorporated into formulations aimed at reducing wrinkles and improving skin texture by enhancing collagen synthesis and cellular repair mechanisms .
  • Moisturizers : Its ability to penetrate the skin barrier makes it an effective ingredient in moisturizers, promoting hydration at deeper skin layers.

Pharmaceutical Applications

The pharmaceutical potential of this compound extends to several therapeutic areas:

  • Wound Healing : The peptide's role in collagen synthesis supports its application in wound healing formulations, facilitating faster recovery and tissue regeneration.
  • Pain Management : Given its antinociceptive properties, it may be explored as a component in pain relief therapies .

Case Studies

  • Skin Care Efficacy : A study on palmitoyl tripeptides demonstrated significant improvements in skin hydration and elasticity over 12 weeks of application compared to control groups .
  • Pain Modulation Research : Investigations into related palmitoylated compounds revealed their ability to modulate nociceptive pathways effectively, paving the way for further studies on this compound's role in pain management therapies .

Mechanism of Action

The mechanism of action of palmitoyl-Gly-His-Lys-OH.CH3CO2H involves its interaction with fibroblasts, the primary cells responsible for collagen synthesis. The compound mimics natural signaling molecules, stimulating fibroblasts to produce collagen and other extracellular matrix components. This process enhances skin firmness and texture. Additionally, the compound exhibits antioxidant properties, protecting cells from free radical damage and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl-Gly-His-Lys-OH.CH3CO2H stands out due to its specific tripeptide sequence and the addition of the palmitic acid moiety, which enhances its skin permeability and stability. This unique combination makes it particularly effective in stimulating collagen production and improving skin health .

Biological Activity

Palmitoyl-Gly-His-Lys-OH.CH3CO2H is a compound comprising a palmitoyl fatty acid chain linked to a peptide sequence containing glycine (Gly), histidine (His), and lysine (Lys). This compound is of significant interest due to its potential biological activities, including antimicrobial properties, cytotoxic effects against cancer cells, and its role in cellular signaling. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The structure of this compound includes:

  • Palmitoyl group : A long-chain fatty acid that enhances membrane penetration and bioactivity.
  • Peptide sequence : Comprising Gly, His, and Lys, which are known for their roles in various biological functions.

Table 1: Structural Characteristics

ComponentDescription
PalmitoylFatty acid chain (C16)
GlyAmino acid - Glycine
HisAmino acid - Histidine
LysAmino acid - Lysine

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that similar palmitoylated peptides can disrupt bacterial membranes, leading to cell lysis. For instance, cationic intrinsically disordered antimicrobial peptides (CIDAMPs) have demonstrated bactericidal activity against pathogens such as Pseudomonas aeruginosa .

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic properties against cancer cell lines. In a study evaluating the cytotoxicity of various peptides, it was found that certain modifications in peptide structure significantly enhanced their ability to induce apoptosis in cancer cells . The presence of the palmitoyl group likely contributes to increased membrane permeability and subsequent cytotoxicity.

Case Studies

  • Study on Peptide Libraries : A library of LPS-neutralizing peptides was investigated for their biological activity. Compounds similar to this compound showed IC50 values indicating effective inhibition of lipid A interactions with immune cells .
  • Anticancer Activity : A study focused on the synthesis and evaluation of palmitoylated peptides revealed that those with a similar structure exhibited significant cytotoxicity against HeLa cells, with mechanisms involving disruption of mitochondrial function .

The mechanism by which this compound exerts its biological effects likely involves:

  • Membrane Interaction : The hydrophobic palmitoyl group facilitates interaction with lipid membranes, enhancing the compound's ability to penetrate cells.
  • Charge Distribution : The cationic nature of lysine may aid in binding to negatively charged bacterial membranes or tumor cells, promoting cellular uptake and subsequent effects.

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

  • Antimicrobial Activity : Demonstrated effective inhibition against various bacterial strains at micromolar concentrations.
  • Cytotoxicity : Induced apoptosis in cancer cell lines with IC50 values comparable to established chemotherapeutics .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntimicrobialEffective against Pseudomonas aeruginosa
CytotoxicityInduces apoptosis in HeLa cells
LPS NeutralizationInhibits lipid A interactions

Properties

Molecular Formula

C32H58N6O7

Molecular Weight

638.8 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1

InChI Key

FCLHTRNUQAILFR-CCQIZPNASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O

Origin of Product

United States

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